molecular formula C23H26N4O2 B5466097 1-(3-methoxybenzoyl)-4-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]piperazine

1-(3-methoxybenzoyl)-4-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]piperazine

Cat. No. B5466097
M. Wt: 390.5 g/mol
InChI Key: ZAZHUYSZRLWBFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methoxybenzoyl)-4-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]piperazine is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It is a piperazine derivative that has been synthesized and studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(3-methoxybenzoyl)-4-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]piperazine is not fully understood. However, it has been reported to act as a modulator of GABAergic neurotransmission, which may contribute to its anticonvulsant and anxiolytic effects. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, it has been reported to have anxiolytic effects in animal models of anxiety disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-methoxybenzoyl)-4-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]piperazine in lab experiments include its high purity and yield, as well as its potential therapeutic properties. However, its limitations include the lack of clinical data and the need for further research to determine its safety and efficacy.

Future Directions

There are several future directions for research on 1-(3-methoxybenzoyl)-4-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]piperazine. These include:
1. Further preclinical studies to determine its safety and efficacy in various disease models.
2. Clinical trials to determine its potential as a therapeutic agent for neuropathic pain, epilepsy, and anxiety disorders.
3. Studies to further elucidate its mechanism of action and molecular targets.
4. Development of novel derivatives with improved pharmacological properties.
5. Investigation of its potential use in combination therapy with other drugs.
In conclusion, this compound is a promising compound that has gained attention in scientific research due to its potential therapeutic properties. Further research is needed to determine its clinical potential and to elucidate its mechanism of action.

Synthesis Methods

The synthesis of 1-(3-methoxybenzoyl)-4-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]piperazine involves the reaction of 1-methyl-3-phenyl-1H-pyrazol-4-amine with 3-methoxybenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with piperazine in the presence of potassium carbonate to yield the final product. This synthesis method has been reported to yield high purity and yield of the compound.

Scientific Research Applications

1-(3-methoxybenzoyl)-4-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]piperazine has been studied for its potential therapeutic properties. It has been reported to have anti-inflammatory, analgesic, and anticonvulsant effects. It has also been studied for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders. The compound has shown promising results in preclinical studies, and further research is needed to determine its clinical potential.

properties

IUPAC Name

(3-methoxyphenyl)-[4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-25-16-20(22(24-25)18-7-4-3-5-8-18)17-26-11-13-27(14-12-26)23(28)19-9-6-10-21(15-19)29-2/h3-10,15-16H,11-14,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZHUYSZRLWBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CC=C2)CN3CCN(CC3)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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